C.I. Basic Red 9

Description

Historical Trajectories of C.I. Basic Red 9 Discovery and Early Application in Research

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The initial synthesis of triarylmethane dyes, the chemical class to which this compound belongs, began in the late 1850s. nih.goviarc.fr A pivotal moment came between 1858 and 1859 when French chemist François-Emmanuel Verguin synthesized fuchsine, a magenta-colored dye, by reacting aniline (B41778) with stannic chloride. britannica.com This discovery was a catalyst for further research into aniline-based dyes.

Initially, the exact chemical structures of these new dyes were unknown. britannica.com It was the seminal work of German chemist Emil Fischer in 1878 that established the triphenylmethane (B1682552) backbone structure of these compounds. britannica.com Fischer identified pararosaniline, the compound now designated as this compound, and showed that it was a key component of the fuchsine mixture. nih.govbritannica.com This structural elucidation was a critical milestone, transforming dye synthesis from an empirical art to a more controlled chemical science. mdpi.com

Early applications of this compound were prominent in the textile industry, where, as a component of basic fuchsine, it was used to impart a vibrant magenta color to materials like silk and wool. wikipedia.org However, its use in textiles saw a decline due to its poor lightfastness. Concurrently, its utility in scientific research began to emerge. By the 1890s, it had been adapted for various microscopic staining techniques. Its role as a biological stain became significant, notably in the Feulgen reaction for visualizing DNA and in modifications of the Gram stain.

Academic Classification and Nomenclature within Dye Chemistry

The classification of this compound is multifaceted, reflecting its chemical structure, properties, and function. Its primary classification is as a triarylmethane dye, characterized by a central carbon atom bonded to three aromatic rings. worlddyevariety.com

The most universally recognized identifier for this compound is its Colour Index (C.I.) number, which is 42500 . wikipedia.orgworlddyevariety.comnih.govchemicalbook.comwikipedia.orgca.gov This system provides a standardized way to classify dyes and pigments. The name "this compound" itself is a functional and color-based classification. stainsfile.com

The compound is known by a multitude of synonyms in academic literature and chemical databases. The free base form is pararosaniline. wikipedia.orgnih.gov However, it is most commonly supplied and used as its hydrochloride salt, pararosaniline hydrochloride. nih.govwikipedia.orgfishersci.ca

Below is a table summarizing the key nomenclature for this compound.

| Identifier Type | Name/Code |

| Colour Index Name | This compound |

| Colour Index Number | 42500 |

| Chemical Name (Free Base) | Pararosaniline |

| Chemical Name (Salt) | Pararosaniline hydrochloride |

| IUPAC Name | 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride nih.govfishersci.ca |

| CAS Registry Number | 569-61-9 (for hydrochloride) worlddyevariety.comnih.govchemicalbook.comwikipedia.orgca.govfishersci.cachemicalbook.comchemicalbook.com |

Overview of Contemporary Academic Research Themes on this compound

Contemporary research continues to explore the applications and implications of this compound. A significant area of study is its use as an analytical reagent. It is employed as a colorimetric test for the detection of aldehydes in the Schiff test. wikipedia.orgfishersci.ca Furthermore, it is the only constituent of basic fuchsine suitable for preparing the aldehyde-fuchsine stain, which is used specifically for staining beta cells in the pancreatic islets. wikipedia.orgfishersci.ca Research also investigates its use in detecting sulfur dioxide. wikipedia.org

Another major research theme revolves around its environmental fate and remediation. As a dye used in various industries, its presence in wastewater is a concern. sci-hub.se Studies are actively investigating methods for its removal from effluents, with a focus on bioremediation techniques. sci-hub.se For instance, research has explored the use of bio-adsorbents like sunflower stalks for its removal from aqueous solutions. mdpi.com

The toxicological properties of the compound are also a subject of academic scrutiny. Studies in experimental animals have investigated its carcinogenic potential. nih.gov This research is crucial for understanding the risks associated with the dye and its intermediates, such as aniline and 4,4'-methylenedianiline, which are used in its synthesis. nih.govnih.gov

The following table outlines some of the key properties of this compound.

| Property | Value / Description |

| Chemical Formula | C₁₉H₁₈ClN₃ (hydrochloride) worlddyevariety.comnih.govfishersci.ca |

| Molecular Weight | 323.82 g/mol (hydrochloride) worlddyevariety.comchemicalbook.comfishersci.ca |

| Appearance | Colorless to red crystals or green powder nih.govchemicalbook.com |

| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol (B145695) chemicalbook.com |

| λmax (Maximum Absorbance) | 545 nm chemicalbook.comchemicalbook.com |

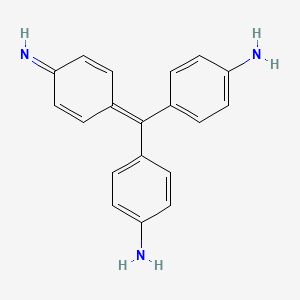

Structure

3D Structure

Properties

CAS No. |

479-73-2 |

|---|---|

Molecular Formula |

C19H17N3 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline |

InChI |

InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2 |

InChI Key |

AFAIELJLZYUNPW-UHFFFAOYSA-N |

SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Other CAS No. |

569-61-9 479-73-2 |

Related CAS |

569-61-9 (mono-hydrochloride) 6035-94-5 (monoacetate) 61467-64-9 (mononitrate) |

Synonyms |

4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)benzeneamine monohydrochloride alpha-(4-aminophenyl)-alpha-(4-imino-2,5-cyclohexadien-1-ylidene)-4-toluidine monohydrochloride C.I. Basic Red 9 CI Basic Red 9 hexazonium pararosaniline pararosaniline pararosaniline monoacetate pararosaniline monohydrochloride pararosaniline monohydroiodide pararosaniline mononitrate pararosaniline monoperchlorate pararosaniline phosphate (3:1) pararosaniline sulfate (2:1) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivative Chemistry of C.i. Basic Red 9

Established Synthetic Pathways for C.I. Basic Red 9 and Related Triarylmethane Dyes

The traditional synthesis of this compound and other triarylmethane dyes involves multi-step processes that have been refined over time. These methods typically rely on the condensation of aromatic amines and other precursors, followed by an oxidation step to generate the final colored product.

One of the earliest and most well-documented methods for preparing this compound involves the reaction of aniline (B41778) with formaldehyde (B43269) in the presence of hydrogen chloride. nih.gov This initial step forms 4,4′-methylenedianiline, which is then heated with aniline and aniline hydrochloride in the presence of an oxidizing agent like nitrobenzene (B124822) and a catalyst such as ferric chloride. nih.goviarc.fr

Variations of this method exist for producing related triarylmethane dyes. For instance, Magenta I is synthesized by reacting a mixture of aniline, ortho- and para-toluidine, and their hydrochlorides with nitrobenzene or a mixture of nitrobenzene and ortho-nitrotoluene, using ferrous chloride, ferrous oxide, and zinc chloride as catalysts. nih.gov

A common strategy for synthesizing triarylmethane dyes is the "aldehyde method," which is particularly useful for preparing diaminotriphenylmethane dyes. sci-hub.st This involves the acid-catalyzed condensation of an aromatic aldehyde with an activated arene, such as N,N-dimethylaniline, to form a colorless leuco base. sci-hub.stuclan.ac.uk This leuco base is subsequently oxidized to the final dye. sci-hub.st For example, Malachite Green is prepared by refluxing benzaldehyde (B42025) with an excess of dimethylaniline in an acidic aqueous solution. sci-hub.st The resulting leuco base is then oxidized to yield the dye. sci-hub.st

Another established route involves the reaction of 4-(4-Aminobenzyl)benzenamine with aniline and aniline hydrochloride, heated to 170°C with ferric chloride. worlddyevariety.com Alternative methods include heating aniline and p-toluidine (B81030) with their hydrochlorides and an oxidizing agent like nitrobenzene in the presence of iron or ferrous chloride, or the treatment of aniline and p-toluidine with arsenic oxide. worlddyevariety.com

The general synthetic scheme for many triarylmethane dyes can be summarized as the condensation of benzaldehydes with N-substituted anilines to produce the corresponding leuco compounds, which are then oxidized. mdpi.com Historically, oxidants like dichromate, lead peroxide, or manganese oxide have been used. mdpi.com

Table 1: Established Synthetic Pathways for Triarylmethane Dyes

| Dye Name | Key Reactants | Catalysts/Reagents | Key Intermediates |

|---|---|---|---|

| This compound | Aniline, Formaldehyde | Hydrogen chloride, Nitrobenzene, Ferric chloride | 4,4′-Methylenedianiline |

| Magenta I | Aniline, o- and p-Toluidine, their hydrochlorides | Nitrobenzene, Ferrous chloride, Ferrous oxide, Zinc chloride | Not specified |

| Malachite Green | Benzaldehyde, N,N-Dimethylaniline | Acid | Leuco base |

| General Triarylmethane Dyes | Benzaldehydes, N-substituted anilines | Acid, Oxidizing agents (e.g., dichromate, lead peroxide) | Leuco compounds |

Exploration of Novel Synthetic Routes for this compound Analogues

Research into novel synthetic routes for this compound analogues is driven by the need for more efficient, environmentally friendly processes and the desire to create derivatives with improved properties.

One innovative approach involves the use of Grignard reagents. For instance, the Grignard reagent prepared from 4-bromo-N,N-dimethylaniline can be reacted with diethyl carbonate, followed by acid hydrolysis, to produce Crystal Violet, a triarylmethane dye. acs.orgresearchgate.net A similar reaction with methyl benzoate (B1203000) yields Malachite Green. acs.orgresearchgate.net This method offers a conceptually different pathway from the traditional condensation reactions.

The development of new catalytic systems is another area of active research. For example, a process utilizing a vanadium and molybdenum catalyst in a solvent mixture of acetic acid and a cosolvent has been patented for the preparation of triarylmethane dyes. google.com This method involves the oxidation of the leuco compound. google.com

Furthermore, the synthesis of novel analogues often focuses on introducing different substituents to the aromatic rings to fine-tune the dye's properties. For example, the synthesis of Nile Red analogues, which share some structural similarities with triarylmethane dyes in terms of their solvatochromic behavior, has been explored through Suzuki coupling approaches to create a library of derivatives with extended π-systems and diverse functionalities. researchgate.net While not directly triarylmethane dyes, the synthetic strategies for these complex fluorophores can inspire new approaches for Basic Red 9 analogues. The synthesis of various substituted 9-diethylaminobenzo[a]phenoxazin-5-ones (Nile Red analogues) starting from 1-naphthols or 1,3-naphthalenediols has been reported, with a focus on how substituents affect their photophysical properties. acs.org

Green Chemistry Principles in this compound Synthesis and Modification

The traditional synthesis of triarylmethane dyes often involves hazardous reagents and produces significant waste, prompting the application of green chemistry principles to develop more sustainable methods.

A key focus has been the replacement of toxic oxidizing agents like lead and chromium compounds. sci-hub.st One promising alternative is the use of hydrogen peroxide (H₂O₂) as a "green" oxidant. For example, the synthesis of Acid Blue 7 has been achieved by oxidizing the corresponding leuco acid with 30% aqueous H₂O₂ in the presence of a CuO/silicotungstic acid catalyst in the water phase. mdpi.com This avoids the use of toxic heavy metals. mdpi.com

The use of alternative reaction media is another important aspect of green chemistry in dye synthesis. Deep eutectic solvents (DESs) have emerged as environmentally benign reaction media and catalysts. For instance, the Baeyer condensation between benzaldehyde and N-substituted anilines to synthesize triarylmethane derivatives has been efficiently carried out in a [ChCl][ZnCl₂] deep eutectic solvent. sioc-journal.cn This DES acts as both a catalyst and a recyclable green reaction medium, promoting high para-selectivity. sioc-journal.cn

Organocatalysis also presents a metal-free approach to oxidation. Methods have been developed for the synthesis of triarylmethanes from benzylamines via an organocatalytic oxidative C-N bond cleavage and subsequent C-C bond formation, followed by conversion to triarylmethane dyes using organic oxidants like chloranil (B122849) or DDQ. mdpi.com While initially developed for the organic phase, efforts are ongoing to adapt these systems for aqueous media. mdpi.com

Table 2: Green Chemistry Approaches in Triarylmethane Dye Synthesis

| Principle | Traditional Method | Green Alternative | Example |

|---|---|---|---|

| Oxidizing Agent | Dichromate, Lead peroxide | Hydrogen peroxide | Synthesis of Acid Blue 7 using H₂O₂ and a CuO/silicotungstic acid catalyst. mdpi.com |

| Reaction Medium | Organic solvents | Deep Eutectic Solvents (DES) | Baeyer condensation in [ChCl][ZnCl₂] DES. sioc-journal.cn |

| Catalysis | Heavy metal catalysts | Organocatalysis | Metal-free oxidation using organic oxidants like chloranil or DDQ. mdpi.com |

Mechanistic Investigations of this compound Formation and Structural Modification

Understanding the reaction mechanisms behind the formation and structural modification of this compound is crucial for optimizing synthetic routes and predicting the properties of new derivatives.

The formation of the triarylmethane scaffold generally proceeds through electrophilic aromatic substitution. In the aldehyde method, the acid catalyst protonates the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich aromatic amine. This leads to the formation of a leuco base. sci-hub.stuclan.ac.uk The subsequent oxidation of the leuco base to the colored dye involves the removal of a hydride ion from the central carbon atom, leading to the formation of the resonance-stabilized triarylmethyl cation. sci-hub.st

The structure of triarylmethane dyes is complex, and they are generally considered to be resonance hybrids of several structures. sci-hub.st The planarity of the molecule plays a significant role in its spectral properties. It has been suggested that a planar or nearly planar triarylmethane dye molecule should exhibit two separate absorption bands arising from polarization along two mutually perpendicular axes. uclan.ac.uk

Mechanistic studies also extend to the degradation of these dyes. For instance, a degradation pathway involving the addition of a carbon atom and the formation of a five-membered ring has been observed, particularly in the presence of formaldehyde. researchgate.net

The interaction between the dye molecule and the solvent also influences its structure and properties. The symmetry of the dye can be affected by the solvent, leading to changes in the absorption spectrum. plymouth.ac.uk For example, interactions via hydrogen bonding between the dye and solvent can reduce the dye's symmetry, causing a splitting of the absorption peaks. plymouth.ac.uk

Sophisticated Analytical and Spectroscopic Characterization Techniques for C.i. Basic Red 9

High-Resolution Spectroscopic Methodologies for C.I. Basic Red 9 Structural Analysis

Spectroscopic techniques are fundamental for the structural characterization of this compound, providing detailed information about its molecular framework and functional groups.

UV-Visible (UV-Vis) Spectroscopy : This technique is a primary tool for confirming the presence of this compound by identifying its maximum absorption wavelength (λmax). For this compound (pararosaniline), the λmax is typically observed in the range of 540 to 550 nm. nih.gov Spectrophotometry is one of the most frequently used methods for the determination of pararosaniline hydrochloride. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is employed to identify the characteristic functional groups within the molecule. For triarylmethane dyes like this compound, FTIR spectra can confirm the presence of key structural features, such as amine (N-H) stretching vibrations, which typically appear in the 3300–3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While less common for routine analysis, NMR spectroscopy provides unparalleled detail for resolving structural ambiguities. It offers definitive structural elucidation by mapping the hydrogen and carbon environments within the molecule.

Raman Spectroscopy : Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for dye identification. mdpi.com The Raman signal can be significantly amplified by extracting the dye and mixing it with a silver colloid solution. mdpi.com For instance, the interfacing of capillary electrophoresis with surface-enhanced resonance Raman spectroscopy has been successfully applied for the analysis of pararosaniline. nih.gov

| Technique | Parameter | Typical Value/Observation | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (Maximum Absorption) | 540 - 550 nm | nih.gov |

| FTIR Spectroscopy | Key Functional Group Vibration | Amine (N-H) stretching at 3300–3500 cm⁻¹ | |

| Raman Spectroscopy | Enhancement Method | Surface-Enhanced Raman Spectroscopy (SERS) | nih.govmdpi.com |

Advanced Chromatographic and Electrophoretic Approaches for this compound Determination

Separation sciences are crucial for isolating this compound from complex mixtures, enabling its accurate quantification. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques. nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for the analysis of synthetic dyes. nih.govresearchgate.net Methods for this compound often utilize a diode-array detector (DAD) for quantification at its specific λmax. nih.gov A validated method for determining pararosaniline hydrochloride in air samples involves collection on a polypropylene (B1209903) filter, extraction with methanol (B129727), and analysis using an Ultra C18 column with a mobile phase of methanol and 0.1% phosphoric acid (95:5, v/v). nih.gov Another recommended system uses an Inertsil ODS-3 column with a gradient mobile phase of acetonitrile (B52724) and 10 mMol/L ammonium (B1175870) acetate. nih.gov

Capillary Electrophoresis (CE) : CE offers high separation efficiency, rapid analysis times, and reduced solvent consumption compared to traditional chromatography. mdpi.com Various modes of CE, such as micellar electrokinetic capillary chromatography (MEKC), have been developed for the determination of synthetic dyes. nih.govmdpi.comfrontiersin.org These methods are valued for their cost-effectiveness and suitability for high-throughput screening in quality control. mdpi.com

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Technique | HPLC-DAD | HPLC-DAD | nih.gov |

| Column | Ultra C18 (250 mm x 4.6 mm; 5 µm) | Inertsil ODS-3 (150 mm x 3.0 mm; 5 µm) | nih.gov |

| Mobile Phase | Methanol:0.1% Phosphoric Acid (95:5, v/v) | Acetonitrile and Ammonium Acetate (10 mMol/L) (Gradient) | nih.gov |

| Flow Rate | 0.6 mL/min | Not Specified | nih.gov |

| Detection Wavelength | 544 nm | 540 nm | nih.gov |

Mass Spectrometry Applications in this compound Research

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry is the gold standard for dye analysis. mdpi.comnih.gov LC coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) allows for the identification of dye markers based on their specific precursor and product ion transitions. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) provide high-resolution mass data, which is crucial for identifying unknown degradation products or metabolites of this compound. researchgate.net Combining direct ionization sources like Direct Analysis in Real Time (DART) with HRMS (e.g., Orbitrap) enables rapid screening and identification of contaminants with high confidence. thermofisher.com

Mass Spectrometry Imaging (MSI) : Emerging MSI techniques have the potential to map the spatial distribution of dyes directly on surfaces, such as textile fibers or tissue sections, without the need for extraction. mdpi.comnih.gov

Research into the degradation of pararosaniline has utilized LC-Q-TOF-MS to identify products, including hydroxylated and de-alkylated species, confirming the structural changes occurring during oxidation processes. researchgate.net

Electrochemical and Spectrophotometric Interrogation of this compound Interactions

Understanding the noncovalent interactions of this compound with other chemical species, such as surfactants or macromolecules, is vital for its application and environmental fate. researchgate.netacs.org Spectrophotometry and electrochemical methods are key to probing these interactions.

Spectrophotometry : This technique is widely used to study the interactions between dyes and surfactants in solution. researchgate.net Changes in the absorption spectrum of the dye upon addition of a surfactant can indicate the formation of dye-surfactant complexes. researchgate.net A study investigating the interaction between the cationic dye this compound and the cationic surfactant hexadecyltrimethylammonium bromide (HDTMABr) found no significant interaction, which was attributed to electrostatic repulsion between the two positively charged species. researchgate.net Conversely, strong interactions are observed between cationic dyes and anionic dyes, leading to the formation of molecular complexes detectable by new absorption bands. hilarispublisher.com

Electrochemical Methods : Electrochemical techniques can provide valuable insights into the binding mechanisms and kinetics of dye interactions. nih.gov While studies specifically on this compound are limited, research on analogous cationic dyes like methylene (B1212753) blue demonstrates the utility of these methods. nih.gov Techniques such as cyclic voltammetry can be used to monitor changes in the redox potential of the dye upon binding to substrates like DNA, providing information on the nature of the interaction. nih.gov

Quality Assurance and Reference Material Characterization in this compound Analysis

The reliability of any analytical data for this compound depends on robust quality assurance (QA) and quality control (QC) procedures, which heavily rely on the use of reference materials. researchgate.net

Certified Reference Materials (CRMs) : CRMs are materials with one or more property values certified by a metrologically valid procedure, accompanied by an uncertainty value. researchgate.net They are essential for method validation, calibration, and ensuring the traceability of measurement results. researchgate.net The use of CRMs helps laboratories demonstrate the quality and reliability of their data.

Method Validation : Analytical methods developed for this compound must be rigorously validated to ensure they are fit for purpose. nih.gov Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated HPLC-DAD method for pararosaniline hydrochloride reported an LOD of 0.17 ng/mL and an LOQ of 0.51 ng/mL. nih.gov

Characterization and Certification : The production of CRMs involves comprehensive characterization, often through multi-method approaches and interlaboratory comparisons to establish certified values and their uncertainties. researchgate.net For instance, the National Institute of Standards and Technology (NIST) has produced Standard Reference Material (SRM) 2585, "Organic Contaminants in House Dust," which has been analyzed for a wide range of compounds, including colorants like Basic Red 9. scispace.com

The proper application of these QA/QC principles ensures that data related to this compound is accurate, comparable, and defensible. researchgate.net

Environmental Transformation and Remediation Mechanisms of C.i. Basic Red 9

Oxidative Degradation Pathways of C.I. Basic Red 9

Oxidative degradation is a key process for the transformation of this compound in the environment. This involves the breakdown of the complex dye molecule into simpler, often less colored, and potentially less harmful substances. Various oxidative methods have been explored for the effective degradation of this dye.

Photocatalytic degradation utilizes semiconductor catalysts and a light source to generate highly reactive species that break down organic pollutants like this compound. The process is influenced by several factors, including the type of photocatalyst, pH of the solution, and the intensity of the light source.

The degradation kinetics of basic dyes often follow a pseudo-first-order model, as described by the Langmuir-Hinshelwood model. researchgate.netjmaterenvironsci.comsemanticscholar.org The efficiency of degradation is dependent on the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.net For instance, the photocatalytic degradation of similar basic dyes has been shown to be more effective at higher pH values, as a basic medium favors the formation of hydroxyl radicals. researchgate.net

The mechanism involves the excitation of the semiconductor catalyst (like ZnO or TiO2) by UV or visible light, leading to the formation of electron-hole pairs. researchgate.netsemanticscholar.org These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals. These radicals attack the chromophoric structure of the this compound molecule, leading to its decolorization and eventual mineralization into simpler inorganic compounds. researchgate.net The degradation efficiency can be influenced by the initial dye concentration, with higher concentrations sometimes leading to a decrease in degradation rate due to the screening of light and the occupation of active sites on the catalyst surface. orientjchem.org

Table 1: Kinetic Models in Photocatalytic Degradation

| Kinetic Model | Description | Applicability to Basic Dyes |

|---|---|---|

| Pseudo-First-Order | The rate of reaction is dependent on the concentration of one reactant. | Frequently applied to describe the photocatalytic degradation of basic dyes, fitting the experimental data well in many studies. researchgate.netsemanticscholar.orgorientjchem.org |

| Pseudo-Second-Order | The rate of reaction is dependent on the concentration of two reactants. | Less commonly reported for photocatalytic degradation but can be applicable under certain conditions. researchgate.net |

| Langmuir-Hinshelwood | Describes reactions occurring at a solid-liquid interface, accounting for adsorption of the reactant onto the catalyst surface. | Widely used to model the kinetics of photocatalytic degradation of dyes, often simplifying to a pseudo-first-order model at low initial concentrations. researchgate.netjmaterenvironsci.comresearchgate.net |

Ozonation and sonolysis are effective advanced oxidation processes for the degradation of this compound, also known as pararosaniline. researchgate.netbioline.org.brioa-ea3g.org Ozonation involves the use of ozone (O3), a powerful oxidizing agent, to break down the dye molecule. Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation, which generates localized hot spots with high pressure and temperature, leading to the formation of reactive radicals.

Studies have shown that ozonation is highly efficient in decolorizing this compound solutions. researchgate.netbioline.org.br The reaction can proceed through direct oxidation by molecular ozone or indirect oxidation by hydroxyl radicals generated from ozone decomposition, particularly at higher pH. scispace.comrhhz.net The cleavage of the chromophoric group, which is responsible for the color of the dye, is a primary step in the ozonation process. scispace.comdntb.gov.ua

Sonolysis alone can also degrade this compound, but its efficiency is often lower compared to ozonation. researchgate.net However, the combination of sonolysis and ozonation (sono-ozonolysis) can exhibit synergistic effects, enhancing the degradation rate. researchgate.net This enhancement is attributed to the increased mass transfer of ozone and the generation of additional radicals through the ultrasonic cavitation. researchgate.net Interestingly, for this compound, some studies have reported an antagonistic effect when combining sonolysis with ozonation, suggesting that the dye is rapidly oxidized by molecular ozone, and the ultrasonic enhancement of ozone decomposition to radicals is less significant. researchgate.net

The degradation of this compound through these processes leads to the formation of various intermediates. capes.gov.br For similar dyes, intermediates identified during ozonation include smaller organic acids like formic acid and oxalic acid, indicating the breakdown of the aromatic rings. dntb.gov.uacapes.gov.br

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants, including this compound. ijcce.ac.irpjoes.com These processes are known for their high efficiency in decolorizing and mineralizing recalcitrant dye molecules. ijcce.ac.irekb.eg

The Fenton process, a classic AOP, involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. lu.lvresearchgate.net This process has been successfully applied for the decolorization of this compound. lu.lvresearchgate.net The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically found in the acidic range (around pH 3-4) to prevent the precipitation of ferric hydroxide (B78521) and to maximize radical generation. scispace.com

Other AOPs applicable to dye degradation include UV/H₂O₂, UV/O₃, and various combinations of these methods. ekb.egarcjournals.org The choice of AOP depends on factors such as the initial dye concentration, the chemical matrix of the wastewater, and economic considerations. For this compound, Fenton and photo-Fenton processes have demonstrated high removal efficiencies. lu.lvresearchgate.net For example, one study achieved an 81% decolorization yield for this compound using a Fenton process with immobilized nanomagnetite, which increased to 87.7% when modified with apolaccase. lu.lv

Table 2: Comparison of AOPs for Dye Degradation

| AOP | Description | Advantages | Key Parameters |

|---|---|---|---|

| Fenton | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | High efficiency, simple setup. | pH, [Fe²⁺], [H₂O₂]. lu.lvscispace.com |

| Photo-Fenton | H₂O₂ + Fe²⁺ + hv → •OH + OH⁻ + Fe³⁺ | Faster degradation rates, higher mineralization. | pH, [Fe²⁺], [H₂O₂], light intensity. researchgate.netarcjournals.org |

| UV/H₂O₂ | H₂O₂ + hv → 2 •OH | No sludge production. | pH, [H₂O₂], UV wavelength. arcjournals.org |

| UV/O₃ | O₃ + H₂O + hv → H₂O₂ + O₂; H₂O₂ + hv → 2 •OH | Powerful oxidation, effective for various pollutants. | pH, [O₃], UV wavelength. ekb.eg |

Ozonation and Sonolysis Processes for this compound Transformation

Adsorption Science of this compound

Adsorption is a widely used and effective method for removing dyes like this compound from aqueous solutions. mdpi.com This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials, including activated carbon, clays, and agricultural waste-based biosorbents, have been investigated for their capacity to adsorb this compound. researchgate.netsemanticscholar.org

The study of adsorption kinetics provides insights into the rate of dye uptake and the controlling mechanisms of the adsorption process. Several kinetic models are used to analyze experimental data. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of this compound onto various adsorbents. researchgate.netbioline.org.br This suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. deswater.com

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this relationship. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.netijcce.ac.ir For this compound, studies have shown that both models can fit the experimental data well, depending on the specific adsorbent used. For example, the adsorption of this compound on expanded vermiculite (B1170534) was best described by the Freundlich model, while for other adsorbents, the Langmuir model provided a better fit. researchgate.net

Table 3: Common Adsorption Kinetic and Isotherm Models

| Model Type | Model Name | Key Assumption | Information Provided |

|---|---|---|---|

| Kinetic | Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. | Rate constant (k₁). |

| Kinetic | Pseudo-Second-Order | Adsorption rate is proportional to the square of the number of unoccupied sites, suggesting chemisorption. | Rate constant (k₂), equilibrium adsorption capacity (qe). bioline.org.br |

| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. | Maximum adsorption capacity (Qm), Langmuir constant related to the energy of adsorption. ijcce.ac.irmdpi.com |

| Isotherm | Freundlich | Multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. | Freundlich constants related to adsorption capacity and intensity. researchgate.net |

The interaction between the adsorbent surface and this compound molecules is governed by various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The surface chemistry of the adsorbent, particularly the presence of functional groups and the surface charge, plays a crucial role.

This compound is a cationic dye, meaning it carries a positive charge in aqueous solution. mdpi.com Therefore, adsorbents with a negatively charged surface are generally more effective for its removal due to strong electrostatic attraction. The pH of the solution is a critical parameter influencing the surface charge of the adsorbent and the ionization of the dye. mdpi.comresearchgate.net At higher pH values, the surface of many adsorbents (like those containing carboxyl and hydroxyl groups) becomes more negatively charged due to deprotonation, leading to enhanced adsorption of the cationic this compound. semanticscholar.org Conversely, at low pH, the adsorbent surface may become positively charged, leading to electrostatic repulsion and reduced adsorption. mdpi.comsemanticscholar.org

Functional groups on the adsorbent surface, such as carboxyl (-COOH), hydroxyl (-OH), and phenolic groups, can act as active sites for binding the dye molecules through hydrogen bonding or other chemical interactions. semanticscholar.org The nature and density of these functional groups significantly impact the adsorption capacity.

Influence of Environmental Parameters on this compound Adsorption Processes

The efficiency of this compound removal from aqueous solutions through adsorption is significantly influenced by several key environmental parameters, including pH, temperature, and the dosage of the adsorbent material. Understanding these factors is crucial for optimizing treatment processes.

The pH of the solution plays a critical role in the adsorption of this compound, a cationic dye. mdpi.com The surface charge of the adsorbent material and the ionization state of the dye are both pH-dependent. mdpi.com Generally, as the pH increases, the surface of many adsorbents becomes more negatively charged. dergipark.org.tr This increased negative charge enhances the electrostatic attraction between the adsorbent and the cationic dye molecules, leading to higher removal efficiency. mdpi.comdergipark.org.tr Conversely, in acidic conditions (lower pH), the adsorbent surface may become positively charged, resulting in electrostatic repulsion and reduced adsorption of the cationic dye. mdpi.com For instance, studies using rice husks as a bio-adsorbent for this compound found that the optimal pH for removal was 7. researchgate.netsemanticscholar.orgmdpi.com The point of zero charge (pHpzc) of the adsorbent is a key indicator; at pH values above the pHpzc, the adsorbent surface is negatively charged and favors the uptake of cationic dyes. mdpi.com

Temperature is another vital parameter that affects the adsorption process. The effect of temperature can indicate whether the adsorption is an endothermic or exothermic process. bioline.org.br For this compound, an investigation using rice husks showed that the removal percentage was influenced by temperature variations. semanticscholar.org In some cases, an increase in temperature can enhance the mobility of dye molecules, leading to higher adsorption rates, suggesting an endothermic process. thescipub.com However, other studies have shown that for some dyes, an increase in temperature can lead to a decrease in adsorption, indicating an exothermic process. bioline.org.br For example, a study on the adsorption of Methylene (B1212753) Blue, another cationic dye, found that increasing temperature had an adverse effect on adsorption. mdpi.com The nature of the interaction, whether physical or chemical, also plays a role, with physical adsorption often being exothermic. bioline.org.br

The adsorbent dosage is a straightforward yet crucial parameter. Increasing the amount of adsorbent material generally leads to a higher percentage of dye removal. semanticscholar.org This is attributed to the greater availability of active adsorption sites and a larger surface area for the dye molecules to bind to. semanticscholar.orgbioline.org.br However, after a certain point, increasing the adsorbent dose may not significantly improve the removal efficiency as the available dye molecules become the limiting factor. researchgate.net A study on this compound removal using Indonesian and Hungarian rice husks demonstrated that increasing the adsorbent dose from 125 mg to 500 mg enhanced the removal percentage. semanticscholar.org

| Parameter | Influence on Adsorption | Example Finding | Reference |

|---|---|---|---|

| pH | Affects adsorbent surface charge and dye ionization. Higher pH generally favors cationic dye adsorption. | Optimal pH for this compound removal by rice husks was found to be 7. | researchgate.netsemanticscholar.orgmdpi.com |

| Temperature | Determines if the process is endothermic or exothermic. Can increase or decrease adsorption depending on the specific system. | Temperature changes influenced the removal percentage of this compound by rice husks. | semanticscholar.org |

| Adsorbent Dosage | Higher dosage generally increases removal efficiency due to more available active sites. | Increasing rice husk dosage from 125 mg to 500 mg improved this compound removal. | semanticscholar.org |

Biodegradation and Bioremediation Potential of this compound

The biological degradation of this compound offers an environmentally friendly alternative to physicochemical removal methods. This process relies on the metabolic activities of microorganisms and the enzymes they produce to break down the complex dye molecule.

Microbial Degradation Pathways of this compound

Various microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes like this compound. ijcmas.com The degradation process often involves an initial anaerobic step where the azo bond is cleaved by enzymes like azoreductase, resulting in the formation of colorless aromatic amines. ijcmas.comuminho.pt These intermediate compounds can then be further mineralized under aerobic conditions. ijcmas.com For instance, novel Enterobacter strains, TS1L and TS3, isolated from textile wastewater, have shown effective decolorization of Basic Red 9. researchgate.net The optimal conditions for their decolorizing activity were found to be a pH of 7.0 and a temperature of 35 °C. researchgate.net Mixed microbial cultures are often more effective than single strains due to synergistic metabolic activities. uminho.pt The efficiency of microbial degradation is influenced by factors such as pH, temperature, and the initial dye concentration. uminho.pt

Enzymatic Biotransformation of this compound

The biotransformation of this compound is primarily driven by oxidoreductive enzymes produced by microorganisms. researchgate.net Key enzymes involved in the degradation of azo dyes include laccase, lignin (B12514952) peroxidase, tyrosinase, and azoreductase. researchgate.net These enzymes can act on the dye molecule, leading to its breakdown. researchgate.net For example, azoreductases are responsible for the reductive cleavage of the azo bond, which is often the first and rate-limiting step in the biodegradation of azo dyes. ijcmas.com The activity of these enzymes is dependent on environmental conditions such as pH and temperature, as well as the presence of co-substrates that can act as electron donors. researchgate.net While enzymatic treatment can be highly effective, achieving over 90% color removal, the practical application can be limited by the stability and cost of the enzymes. mdpi.com

| Organism/Enzyme | Role in Degradation | Key Findings | Reference |

|---|---|---|---|

| Enterobacter sp. (TS1L, TS3) | Decolorization of Basic Red 9. | Optimal conditions: pH 7.0, 35°C. Strain TS1L achieved 81.15% decolorization. | researchgate.net |

| Azoreductase | Catalyzes the reductive cleavage of the azo bond in this compound. | A key enzyme in the initial anaerobic degradation step of azo dyes. | ijcmas.com |

| Laccase, Lignin Peroxidase, Tyrosinase | Oxidative degradation of dye molecules and their intermediates. | These enzymes are involved in the further breakdown of the aromatic amines formed after azo bond cleavage. | researchgate.net |

Hybrid and Coupled Processes for this compound Removal

To enhance the removal efficiency and address the limitations of individual treatment methods, hybrid and coupled processes are being increasingly investigated for the remediation of this compound. These approaches combine different physical, chemical, and biological techniques to achieve a more complete and efficient degradation of the dye. gjesm.net

Combining adsorption with other methods is a common strategy. For example, a system using an MgO-SiO2 hybrid material has been studied for the removal of C.I. Basic Blue 9, a dye with a similar structure to this compound. researchgate.net Advanced Oxidation Processes (AOPs) are frequently coupled with other treatments. Ozonation, for instance, has been shown to be effective in degrading pararosaniline (this compound). researchgate.net Combining ozonation with sonolysis (ultrasound) is another hybrid technique that has been explored for the degradation of various contaminants. researchgate.net

Coupling biological and chemical processes is also a promising approach. A two-stage anaerobic-aerobic biotreatment can achieve high removal percentages of certain dyes. mdpi.com However, the intermediates formed during anaerobic degradation can sometimes be toxic. mdpi.com In such cases, a subsequent treatment with an AOP like a photo-Fenton process or ozonation can be used to mineralize these by-products completely. mdpi.com The integration of AOPs with biological methods is considered an economically and environmentally viable approach for industrial implementation. mdpi.com

| Hybrid/Coupled Process | Description | Potential Advantage | Reference |

|---|---|---|---|

| Adsorption-Oxidation | Combines physical removal by adsorption with chemical degradation by an oxidant. | Can remove a broad spectrum of pollutants and degrade recalcitrant compounds. | gjesm.net |

| Ozonation-Sonolysis | Uses ozone in conjunction with ultrasound to enhance the generation of reactive radicals for degradation. | Increased degradation efficiency compared to individual processes. | researchgate.net |

| Anaerobic-Aerobic Biotreatment + AOP | Sequential biological treatment followed by an Advanced Oxidation Process. | Achieves high decolorization and complete mineralization of toxic intermediates. | mdpi.com |

Theoretical and Computational Chemistry Studies of C.i. Basic Red 9

Density Functional Theory (DFT) Investigations of C.I. Basic Red 9 Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.ptscispace.com It is a versatile tool for understanding the relationship between a molecule's structure and its reactivity. rsc.orgresearchgate.net DFT calculations can elucidate key aspects of electronic behavior, providing a foundation for predicting chemical properties and reaction mechanisms. scispace.com

In the context of this compound and its analogues, DFT studies are instrumental in calculating various electronic properties. These calculations often involve optimizing the molecular geometry to find the most stable conformation and then determining electronic descriptors. nih.govresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

For example, DFT studies on related dye molecules or other complex organic compounds have been used to analyze their stability and reactivity. researchgate.net The calculated electronic properties can be correlated with experimental observations, such as the efficiency of a dye in a particular application or its degradation pathways. researchgate.net

Table 1: Key Electronic Properties from DFT Studies on Related Compounds The following table is illustrative and based on typical parameters obtained in DFT studies of similar organic molecules, as specific DFT data for this compound was not available in the provided search results.

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution of a molecule. | Identifies regions prone to electrophilic and nucleophilic attack. researchgate.net |

Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. access-ci.orgmdpi.com This technique allows researchers to observe the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological substrates like proteins and DNA. nih.govresearchgate.net MD simulations are particularly useful for understanding how a molecule like this compound behaves in a solution or how it binds to a specific target. rsc.orgacs.org

The process of an MD simulation involves defining a system (e.g., a dye molecule in a box of water molecules), assigning a force field that describes the interactions between atoms, and then calculating the trajectories of the atoms over a period of time using Newton's laws of motion. nih.govaccess-ci.org These simulations can provide detailed information on conformational changes, binding affinities, and the role of solvent molecules in stabilizing a complex. researchgate.netnih.gov

For instance, MD simulations have been used to study the interaction of Pararosaniline (this compound) with Bovine Serum Albumin (BSA), revealing that the complex is stable and that the interaction is primarily driven by hydrophobic forces. researchgate.net Similarly, simulations can show how the dye interacts with DNA, indicating a preference for binding in the minor groove and the stability of the resulting complex over time. researchgate.net The simulations can also shed light on the dynamics of the substrate itself, such as the bending or unwinding of DNA upon protein binding. nih.govacs.org

Key insights from MD simulations include:

Conformational Dynamics: How the shape of the dye molecule and its substrate change over time. nih.govrsc.org

Binding Stability: Assessing the stability of the dye-substrate complex. researchgate.net

Solvent Effects: Understanding the role of water or other solvent molecules in the interaction. mdpi.comrsc.org

Interaction Forces: Identifying the primary forces (e.g., electrostatic, van der Waals) driving the binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govspu.edu.sy The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. researchgate.net

QSAR models are developed by first calculating a set of molecular descriptors for each compound in a series. researchgate.netscielo.br These descriptors can be electronic (e.g., from DFT calculations), steric, or hydrophobic in nature. Then, a mathematical model, often using statistical methods like multiple linear regression (MLR), is created to relate these descriptors to the observed activity. nih.govmdpi.com

In the context of triarylmethane dyes, such as this compound and its analogues, QSAR studies have been employed to predict properties like sorption characteristics to soil. researchgate.netresearchgate.net For example, a QSAR model showed that increasing the number of sulfonic acid groups on the triarylmethane structure decreases its sorption and toxicity. researchgate.net Such models are valuable for designing new dyes with improved environmental profiles or specific functional properties. springernature.com While specific QSAR models for this compound were not detailed in the search results, the methodology is broadly applicable to its class of compounds. industrialchemicals.gov.au

Table 2: Steps in a Typical QSAR Study

| Step | Description | Example Application for Dyes |

| 1. Data Set Selection | A series of compounds with known activities is chosen. | A set of triarylmethane dyes with measured sorption coefficients. researchgate.net |

| 2. Descriptor Calculation | Physicochemical properties are calculated for each molecule. | Electronic properties (charge, HOMO/LUMO), logP, molecular weight. researchgate.netspu.edu.sy |

| 3. Model Development | A statistical equation linking descriptors to activity is created. | A linear regression equation predicting dye affinity for a substrate. nih.govmdpi.com |

| 4. Model Validation | The model's predictive power is tested on a separate set of compounds. | Using a test set of dyes to see how well the model predicts their activity. researchgate.net |

Computational Docking Studies of this compound Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.comdoaj.orgijpsjournal.com Docking is widely used in drug design and for understanding the molecular basis of a ligand's activity. researchgate.net

The procedure involves preparing the 3D structures of both the ligand and the receptor. ijfmr.comijpsjournal.com The ligand's structure can be obtained from databases like PubChem, while protein structures are often sourced from the Protein Data Bank (PDB). ijfmr.comrsc.org Docking algorithms then explore various possible binding poses of the ligand in the receptor's active site, scoring each pose based on its binding energy or other criteria. ijfmr.comijpsjournal.com

Computational docking studies have been performed on Pararosaniline (this compound) to investigate its interactions with various biological targets. For example, docking simulations have explored its binding to proteins like myoglobin (B1173299), hemoglobin, and the virulence factor YopH. ijfmr.comnih.gov These studies identify the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). ijfmr.comresearchgate.net For instance, docking of Pararosaniline into the YopH active site showed interactions with the essential residue Asp356. nih.govresearchgate.net Similarly, studies with myoglobin revealed binding within a central cavity through hydrophobic contacts and pi-alkyl interactions. ijfmr.com These insights are crucial for understanding the molecule's biological effects and potential mechanisms of toxicity. ijfmr.comresearchgate.net

Table 3: Example of Docking Study Results for Pararosaniline (BR9)

| Target Protein | Docking Software | Key Interacting Residues | Type of Interactions | Reference |

| Myoglobin (MB) | CB-Dock | α-VAL68, α-ILE107 | Hydrophobic contacts, Pi-alkyl interactions | ijfmr.com |

| Hemoglobin (Hb) | CB-Dock, Seam-Dock | Not specified | Hydrophobic, Vanderwaals | ijfmr.com |

| YopH Phosphatase | Not specified | Asp356 | Not specified | nih.govresearchgate.net |

| Bovine Serum Albumin (BSA) | Not specified | Subdomain IB | Hydrophobic, van der Waals | researchgate.net |

Advanced Applications of C.i. Basic Red 9 in Research and Technology

C.I. Basic Red 9 as a Reagent in Analytical Chemistry Methodologies

This compound serves as a crucial reagent in several analytical chemistry methods, primarily due to its strong color and reactivity. One of its most well-known applications is in the preparation of Schiff's reagent, which is widely used for the detection of aldehydes. sigmaaldrich.com The reaction involves the decolorization of the dye with sulfurous acid, and its subsequent restoration of color in the presence of an aldehyde, forming a characteristic magenta-colored compound. This qualitative test is fundamental in organic chemistry and histochemistry.

In quantitative analysis, this compound is employed in spectrophotometric methods for the determination of various substances. For instance, it is utilized in the colorimetric determination of sulfur dioxide in the atmosphere. In this method, sulfur dioxide is absorbed in a solution to form a stable complex, which then reacts with formaldehyde (B43269) and this compound to produce a colored compound whose intensity, measured by a spectrophotometer, is proportional to the concentration of sulfur dioxide.

Furthermore, analytical standards of this compound are used in chromatography. It serves as a reference analyte in liquid chromatography (LC) coupled with UV/Vis spectrometry and tandem mass spectrometry for the detection of the dye in various matrices, including consumer products and wastewater. sigmaaldrich.com The Knecht method, a rapid titration with titanium trichloride (B1173362) to a colorless endpoint, is a classic technique for the assay of triarylmethane dyes like this compound. iarc.frnih.gov

Table 1: Analytical Applications of this compound

| Methodology | Application | Principle |

| Schiff's Test | Detection of aldehydes | Reaction with aldehydes restores the dye's color. sigmaaldrich.com |

| Spectrophotometry | Quantification of sulfur dioxide | Forms a colored compound with a sulfur dioxide complex. |

| Liquid Chromatography | Analyte in various samples | Used as a standard for detection and quantification. sigmaaldrich.com |

| Titration (Knecht method) | Assay of triarylmethane dyes | Titration with titanium trichloride to a colorless endpoint. iarc.frnih.gov |

Development of this compound-Based Sensor Systems

The unique optical properties of this compound have been harnessed in the development of sensor systems. While extensive research into dedicated this compound sensors is an emerging field, its principle is often applied in broader sensor design. For example, rhodamine dyes, which share a similar structural backbone with this compound, are excellent scaffolds for creating fluorescent probes. acs.org The equilibrium between the colorless lactone and the fluorescent zwitterion form of these dyes can be tuned for specific sensing applications. acs.org

The development of such sensors often involves modifying the dye molecule to make it selective for a particular analyte. The interaction between the analyte and the modified dye results in a detectable change in the dye's absorption or fluorescence spectrum. This principle is fundamental to the creation of chemosensors for various ions and molecules.

Application of this compound in Materials Science for Functional Devices

In materials science, this compound is utilized for its coloring properties and its ability to be incorporated into various materials to create functional devices. medchemexpress.com It is used as a dye for a wide range of materials, including plastics, waxes, and in the preparation of pigments for printing inks. nih.govnih.gov

Research has explored the incorporation of this compound into polymer matrices to develop materials with specific optical properties. For example, its use in functionalized polyurethane foam has been investigated for the removal of the dye from wastewater, indicating its potential in environmental remediation technologies. sigmaaldrich.com Furthermore, the interaction of this compound with surfactants has been studied to understand the dyeing process in the textile industry, which can inform the development of more efficient and stable dyeing techniques. researchgate.net

This compound as a Research Tool in Microscopic Staining and Histochemistry Methodologies

This compound, often a major component of basic fuchsin, is a cornerstone of histological and microbiological staining. iarc.frnih.govbiologicalstaincommission.org Its ability to bind to specific cellular components makes it an invaluable tool for visualizing cellular structures under a microscope.

One of its most prominent uses is in the Periodic acid-Schiff (PAS) reaction. sigmaaldrich.com In this histochemical method, periodic acid oxidizes 1,2-glycols in tissues to aldehydes. The subsequent application of Schiff's reagent, prepared from this compound, results in a brilliant red or magenta color at the site of the reaction, specifically staining structures rich in unsubstituted polysaccharides, neutral mucopolysaccharides, and glycoproteins. sigmaaldrich.com

In microbiology, this compound is a key component of the Ziehl-Neelsen stain, a differential staining technique used to identify acid-fast bacteria, most notably Mycobacterium tuberculosis. The dye, in the form of carbolfuchsin, stains the bacteria, which then resist decolorization by acid-alcohol. ufrgs.br It is also used in the Gram stain procedure. ufrgs.br

Table 2: Key Staining Applications of this compound

| Staining Method | Target | Result |

| Periodic acid-Schiff (PAS) | Polysaccharides, glycoproteins | Brilliant red/magenta color sigmaaldrich.com |

| Ziehl-Neelsen Stain | Acid-fast bacteria | Red/pink bacteria against a blue background ufrgs.br |

| Gram Stain | Bacteria | Component of the primary stain ufrgs.br |

Role of this compound in Forensic Science Analytical Approaches

In forensic science, this compound has found a niche application in the development of latent fingerprints, particularly on adhesive surfaces. service.gov.uk The dye is a component of staining solutions used to visualize fingerprints on the sticky side of tapes. service.gov.uk The principle behind this application is the dye's affinity for the fatty components and epithelial cells that may be present in the fingerprint residue. service.gov.uk

The use of this compound, often in formulations like Basic Violet 3, stains the fingerprint ridges, making them visible. service.gov.uk This technique is particularly useful for developing prints on dark or problematic surfaces. service.gov.uk Furthermore, developed prints can sometimes exhibit fluorescence, which can be enhanced and visualized using specific light sources and filters. service.gov.uk

The analysis of textile dyes is another area of forensic science where this compound is relevant. As a triarylmethane dye, it is part of a class of dyes that can be identified on single textile fibers, providing valuable evidence in criminal investigations. ojp.gov Analytical techniques such as high-performance thin-layer chromatography (HPTLC) and microspectrophotometry are used to separate and identify dyes like this compound from fiber evidence. ojp.gov

Future Research Trajectories and Interdisciplinary Challenges for C.i. Basic Red 9

Emerging Methodologies and Technologies for C.I. Basic Red 9 Investigation

The investigation of this compound is increasingly reliant on sophisticated methodologies and technologies that offer greater precision, sensitivity, and insight into its chemical and physical properties, interactions, and degradation pathways.

Advanced Analytical Techniques: Traditional methods like UV-Vis spectroscopy remain fundamental for confirming the maximum absorbance wavelength (λmax), typically between 530–550 nm, and for monitoring decolorization efficiency. researchgate.net However, a multi-technique approach is becoming standard for comprehensive characterization. Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify key functional groups, such as amine peaks, while Nuclear Magnetic Resonance (NMR) helps in resolving complex structural details. For separation and quantification, especially in complex environmental or biological samples, High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with diode array detectors for enhanced specificity. researchgate.netsigmaaldrich.com

Degradation and Transformation Analysis: A significant area of research focuses on the degradation of this compound, driven by its environmental persistence. Advanced Oxidation Processes (AOPs) are at the forefront of these investigations. ijcce.ac.ir These technologies utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex aromatic structure of the dye. mdpi.com Key AOPs being explored include:

Fenton and Photo-Fenton Reactions: These processes use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. mdpi.comresearchgate.net The photo-Fenton process enhances radical production through UV irradiation.

Ozonation: This method involves bubbling ozone (O₃) through the dye solution, leading to oxidation. researchgate.net Studies have shown ozonation to be highly efficient in decolorizing pararosaniline solutions. researchgate.net

Sonolysis: The application of ultrasound can induce cavitation, leading to the formation of radicals and subsequent dye degradation. researchgate.net

Photocatalysis: This technique uses semiconductor materials like titanium dioxide (TiO₂) which, upon UV irradiation, generate electron-hole pairs that produce reactive oxygen species. arabjchem.org

Computational Modeling: Computational strategies are emerging as powerful tools to complement experimental work. Density Functional Theory (DFT) can be used to model the electronic structure of this compound, calculating parameters like HOMO-LUMO gaps to predict its reactivity. Such models can help in understanding degradation mechanisms and designing more effective catalysts or treatment processes. Response Surface Methodology (RSM) is another computational tool used to optimize the parameters of degradation processes, such as pH, catalyst concentration, and reaction time, to maximize efficiency. arabjchem.org

| Methodology/Technology | Application in this compound Research | Key Findings/Advantages |

|---|---|---|

| Advanced Spectroscopy (FTIR, NMR) | Structural elucidation and functional group identification. | Provides detailed molecular structure information, complementing UV-Vis data. |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and analysis of degradation byproducts. researchgate.net | High sensitivity and specificity for complex mixtures. researchgate.net |

| Advanced Oxidation Processes (AOPs) | Degradation and mineralization of the dye in wastewater. ijcce.ac.irmdpi.com | High efficiency in color and COD removal; can lead to complete mineralization. mdpi.comresearchgate.net Ozonation, in particular, has proven to be a powerful tool for treatment. researchgate.net |

| Computational Modeling (DFT, RSM) | Predicting reactivity, optimizing process parameters, and understanding reaction mechanisms. | Reduces experimental effort by modeling interactions and predicting optimal conditions. arabjchem.org |

Interdisciplinary Approaches to this compound Studies

Addressing the complex challenges posed by this compound requires transcending traditional disciplinary boundaries. plos.org Interdisciplinary research, integrating knowledge from chemistry, biology, environmental science, and engineering, is crucial for developing holistic solutions. researchgate.netresearchgate.net

Chemistry and Environmental Science: This collaboration is fundamental to understanding the dye's fate and transport in ecosystems. Environmental scientists identify the extent of contamination in water bodies, while chemists analyze the degradation pathways and the toxicity of byproducts. ontosight.aiperiodikos.com.br The environmental impact, including potential carcinogenicity and high toxicity, necessitates this joint effort for risk assessment and management. periodikos.com.brperiodikos.com.br

Biotechnology and Microbiology (Bioremediation): A promising green approach involves using microorganisms like fungi, bacteria, and algae to decolorize and degrade this compound. periodikos.com.brhibiscuspublisher.comsci-hub.se Microbiologists isolate and characterize potent microbial strains, while biotechnologists work on optimizing bioreactor conditions and exploring the enzymatic mechanisms involved, such as those of laccases and peroxidases. scirp.orgtandfonline.com This approach is considered cost-effective and eco-friendly. scirp.org

Materials Science and Chemical Engineering: The development of novel materials for dye removal is a key area of interdisciplinary research. Materials scientists synthesize advanced adsorbents, such as those based on nanomaterials (e.g., magnetic active carbon nanoparticles), while chemical engineers design and scale up reactor systems for efficient application. researchgate.netresearchgate.net For instance, immobilizing catalysts on supports is an engineering solution that improves reusability and process efficiency. researchgate.net

Toxicology and Public Health: Given that this compound is a suspected carcinogen, assessing its health risks is paramount. researchgate.netinchem.org Toxicologists conduct studies to determine its carcinogenic and mutagenic effects, while public health experts use this data to establish safety guidelines and regulations for occupational exposure and environmental limits. inchem.org

Current Research Gaps and Unresolved Questions Pertaintaining to this compound

Despite significant research, several knowledge gaps and unresolved questions remain, highlighting the need for further investigation. cancernetwork.comresearchgate.net

Complete Mineralization and Byproduct Identification: While many studies report high decolorization efficiency, this does not always equate to complete mineralization into harmless products like CO₂ and H₂O. mdpi.com A critical research gap is the comprehensive identification and toxicological assessment of the intermediate degradation products formed during various treatment processes. researchgate.net Understanding the full degradation pathway is essential to ensure that the treatment does not generate compounds more toxic than the parent dye.

Long-Term Environmental Fate and Ecotoxicity: The long-term behavior of this compound and its degradation intermediates in different environmental compartments (soil, sediment, groundwater) is not fully understood. solubilityofthings.com More research is needed on its bioaccumulation potential within food chains and its chronic ecotoxicological effects on a wider range of aquatic and terrestrial organisms. researchgate.net

Scalability and Economic Viability of Treatment Technologies: Many promising degradation technologies, such as AOPs and bioremediation, have been demonstrated at the lab scale. researchgate.netscirp.org A significant gap exists in translating these findings into scalable, robust, and economically viable industrial-scale applications. ca.gov This includes overcoming challenges related to catalyst deactivation, energy consumption, and the treatment of complex, real-world textile effluents which contain a mixture of dyes and other chemicals.

Mechanisms of Biological Interaction: The precise molecular mechanisms through which this compound exerts its toxic and carcinogenic effects are not fully elucidated. inchem.org Further research into its interaction with DNA, proteins, and other cellular components is needed to better understand its mode of action and to develop more accurate risk assessment models. nih.gov

| Research Area | Unresolved Question/Gap | Implication for Future Research |

|---|---|---|

| Degradation Pathways | What are the complete degradation pathways and the identity/toxicity of all intermediate byproducts? researchgate.net | Focus on coupling advanced analytical techniques with toxicological assays to map safe degradation routes. |

| Environmental Fate | What is the long-term persistence, mobility, and bioaccumulation potential of the dye and its residues in ecosystems? solubilityofthings.comresearchgate.net | Conduct long-term studies in simulated and real environmental conditions to model its ecological impact. nih.gov |

| Technology Scaling | How can promising lab-scale treatment methods be efficiently and economically scaled for industrial wastewater treatment? ca.gov | Focus on pilot-scale studies, process optimization, and life cycle cost analysis for promising technologies. |

| Toxicology | What are the specific molecular mechanisms underlying its carcinogenicity and cellular toxicity? inchem.org | Employ molecular biology and computational toxicology to investigate dye-biomolecule interactions. |

Sustainable Chemistry and Engineering Perspectives for this compound Lifecycle Management

A paradigm shift towards sustainable chemistry and a circular economy is essential for managing the lifecycle of this compound, from synthesis to end-of-life. umweltbundesamt.detudelft.nl This involves applying the principles of green chemistry and engineering to minimize its environmental footprint. innovareacademics.inacs.org

Greener Synthesis Routes: Future research should focus on developing alternative synthesis pathways for this compound and related triphenylmethane (B1682552) dyes. This includes exploring the use of renewable feedstocks, employing safer solvents, and utilizing catalytic methods to improve atom economy and reduce hazardous waste generation. innovareacademics.inacs.org The industrial synthesis often involves intermediates like aniline (B41778) and formaldehyde (B43269), highlighting the need for greener alternatives.

Design for Degradation: A key principle of green chemistry is designing molecules that perform their function effectively but can easily degrade into non-toxic substances after use. acs.org Research could explore modifications to the this compound structure that maintain its color properties but introduce functionalities that make it more susceptible to biodegradation or chemical degradation under mild conditions.

Lifecycle Assessment (LCA): A holistic view of the dye's environmental impact requires the application of Life Cycle Assessment (LCA). researchgate.net LCA provides a framework to quantify resource consumption, energy use, and emissions throughout the entire lifecycle—from raw material extraction and synthesis to application, treatment, and disposal. tudelft.nl This allows for the identification of "hotspots" in the lifecycle where environmental burdens are highest and helps in comparing the sustainability of different synthesis or treatment options.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing C.I. Basic Red 9 with high purity?

- Methodological Answer : Synthesis should follow a factorial design to optimize variables (e.g., reaction temperature, pH, solvent ratios). Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor purity at each stage. For reproducibility, document reagent concentrations, catalyst types, and reaction kinetics in line with standardized protocols .

- Example Table :

| Parameter | Range Tested | Optimal Value | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | 98.5 |

| pH | 8–10 | 9 | 97.8 |

| Solvent Ratio | 1:1–1:3 | 1:2 | 99.1 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use UV-Vis spectroscopy to confirm λmax (e.g., 530–550 nm for Basic Red 9) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., amine peaks at 3300–3500 cm⁻¹). Cross-validate with Nuclear Magnetic Resonance (NMR) to resolve structural ambiguities. Always compare spectra with reference databases to ensure consistency .

Q. How can solvent systems be optimized to enhance the stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (light, temperature, humidity). Use Response Surface Methodology (RSM) to model interactions between solvent polarity, antioxidant additives, and degradation rates. Ethanol-water mixtures (70:30) with 0.1% ascorbic acid have shown reduced photodegradation in preliminary studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the photophysical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate electron transitions and excited-state behavior. Parameterize models using experimental UV-Vis and fluorescence data. Validate predictions by comparing computed HOMO-LUMO gaps with observed absorption spectra. Software like Gaussian or ORCA is recommended for such simulations .

Q. What methodologies resolve contradictions in reported adsorption coefficients of this compound across studies?

- Methodological Answer : Re-evaluate adsorption isotherms (Langmuir vs. Freundlich) using standardized substrate surfaces (e.g., activated carbon vs. silica). Control for variables like ionic strength and competing adsorbates. Meta-analyses of historical data should include uncertainty quantification to identify systematic biases .

- Example Table :

| Study | Substrate | pH | Adsorption Capacity (mg/g) | Model Used |

|---|---|---|---|---|

| A | Activated Carbon | 7 | 120 ± 5 | Langmuir |

| B | Silica Gel | 5 | 85 ± 10 | Freundlich |

Q. What advanced techniques elucidate the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediate byproducts. Pair with Electron Paramagnetic Resonance (EPR) to detect free radicals. Kinetic modeling (e.g., pseudo-first-order vs. second-order) can distinguish between hydroxyl radical-driven and direct oxidation mechanisms .

Methodological Frameworks

- For Hypothesis Testing : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on solvent optimization should address gaps in stability literature while ensuring scalability .